molecular formula C10H9BrS B1626281 5-Bromo-3-ethyl-1-benzothiophene CAS No. 900508-78-3

5-Bromo-3-ethyl-1-benzothiophene

Cat. No.: B1626281
CAS No.: 900508-78-3
M. Wt: 241.15 g/mol
InChI Key: ZLCQJVURWZNGLK-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-1-benzothiophene is a chemical compound with the molecular formula C10H9BrS . It has a molecular weight of 241.15 . The compound is a white to yellow sticky oil to solid in physical form .


Synthesis Analysis

The synthesis of benzothiophene motifs, such as this compound, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrS/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 241.15 . It is a white to yellow sticky oil to solid in physical form .

Scientific Research Applications

Antitumor Activity

One significant application involves the antitumor activity of benzothiophene derivatives. Research has shown that compounds like 5-bromo-3-(N-β-chloroethyl-N-ethyl aminomethyl) benzothiophene HCl demonstrate notable antitumor action with acceptable toxicity levels. This highlights the compound's potential in cancer therapy, particularly due to its surprising efficacy given the general belief that alkylating agents require at least two functional side chains for effective antitumor activity (Hellmann, Marshall, & Stayt, 1967).

Photochemical Synthesis

Another application is in photochemical synthesis, where derivatives of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, including those related to 5-Bromo-3-ethyl-1-benzothiophene, are used to produce phenyl derivatives. This method showcases the compound's role in synthesizing complex organic molecules, highlighting its reactivity and the potential for creating diverse chemical structures (Antonioletti et al., 1986).

Synthesis of Benzothiophene Derivatives

The compound also serves as a precursor in the synthesis of benzothiophene derivatives. Techniques involving Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols have been developed to create benzothiophene derivatives, showcasing the compound's versatility in facilitating complex heterocyclic structures (Gabriele et al., 2011).

Antimicrobial Activity

In the field of antimicrobial research, benzothiophene derivatives, by extension, could be involved in the development of new antimicrobial agents. Studies on similar structures have shown potential in this area, indicating the broader applicability of this compound derivatives in addressing bacterial resistance (Queiroz et al., 2004).

Material Science

Furthermore, the chemical's role extends into materials science, where its derivatives can be used in synthesizing compounds with specific electronic properties, potentially useful in electronic devices or as part of novel materials with unique characteristics (Fink et al., 1997).

Properties

IUPAC Name

5-bromo-3-ethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrS/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCQJVURWZNGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470944
Record name 5-BROMO-3-ETHYL-1-BENZOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900508-78-3
Record name 5-BROMO-3-ETHYL-1-BENZOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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